molecular formula C19H20N4OS B2990680 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391887-27-7

3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2990680
CAS No.: 391887-27-7
M. Wt: 352.46
InChI Key: FHVJCSXLOBMJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole-5-thione core scaffold. Compounds based on the 1,2,4-triazole-thione structure are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities . The molecule incorporates a benzamide group and a meta-tolyl substituent, a structural motif common in the exploration of novel enzyme modulators and receptor ligands. Heterocyclic compounds like this triazole derivative represent a key area of investigation for the development of new pharmacological tools . The 1,2,4-triazole ring system is known to be involved in various biochemical interactions, and molecules containing this scaffold have been studied for their potential as inhibitors of enzymes such as cyclooxygenase (COX) . Researchers can leverage this compound as a key intermediate or precursor in synthetic chemistry programs, or as a candidate for high-throughput screening in the identification of new bioactive molecules. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-12-5-4-6-16(9-12)23-17(21-22-19(23)25)11-20-18(24)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVJCSXLOBMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:

  • Formation of the 1,2,4-triazole ring through the reaction of m-tolyl isothiocyanate with hydrazine hydrate.

  • Substitution at the 4th position of the triazole ring to introduce the benzamide moiety, facilitated by the use of methylamine or similar alkyl amines under controlled temperatures and pH conditions.

Industrial Production Methods

In industrial settings, this compound is synthesized using high-throughput automated reactors which ensure precise temperature and pH control, essential for optimizing yield and purity. Solvent recycling and catalyst regeneration are common practices to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

  • Reduction: Reduction can target the carbonyl group of the benzamide, potentially leading to the formation of amines or alcohol derivatives.

  • Substitution: Electrophilic aromatic substitution on the benzamide ring is possible, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Lewis acids like aluminum chloride (AlCl₃) can facilitate substitution reactions.

Major Products Formed from These Reactions

  • Sulfoxides and sulfones: from oxidation.

  • Amines and alcohols: from reduction.

  • Functionalized aromatics: from substitution.

Scientific Research Applications

3,4-Dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound categorized as a triazole derivative. It features a benzamide structure linked to a thioxo-substituted triazole, which gives it unique chemical and biological properties. The thioxo group (C=S) contributes to its reactivity, while the dimethyl substitution on the benzene ring enhances its lipophilicity and potential biological activity.

Scientific Research Applications
3,4-Dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has several promising applications and has been investigated for its potential biological activities. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanisms of action. Molecular docking studies have indicated that it may interact with enzymes involved in cell division and proliferation pathways. This interaction could lead to significant inhibitory effects on tumor growth and microbial infections. The mechanism of action likely involves binding to specific molecular targets, disrupting their function and leading to cell death.

The uniqueness of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in pharmaceuticals and material sciences.

Several compounds share structural similarities with 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide:

Compound NameStructural FeaturesUnique Aspects
N-(4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamideBenzamide linked to thioxo-triazoleInvestigated for antifungal activity
N-(4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)phenylacetamideSimilar triazole structure but different acetamide substitutionPotentially different biological activities
N-(4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzenesulfonamideContains sulfonamide instead of benzamideMay exhibit different pharmacological profiles

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific proteins or enzymes, inhibiting their function by binding to their active sites. This binding disrupts normal biochemical pathways, which can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-triazole derivatives, focusing on structural features, synthesis, physical properties, and crystallographic data.

Structural Features and Substituent Effects
Compound Name Substituents on Triazole Ring Benzamide Substituents Key Functional Groups Reference
Target Compound 5-thioxo, 4-(m-tolyl) 3,4-dimethyl Thioamide, Methyl N/A
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 5-sulfanylidene, 4-amino 4-methyl Thioamide, Amino
3330-2834 (Trimethoxy derivative) 5-sulfanylidene, 4-(3-CF3Ph) 3,4,5-trimethoxy Thioamide, Trifluoromethyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole, phenyl Acetylpyridine Acetyl, Pyridine

Key Observations :

  • The 3,4-dimethyl substituents on the benzamide may enhance lipophilicity relative to the trimethoxy analog in , which could improve membrane permeability.
  • The 5-thioxo group common to all analogs facilitates hydrogen bonding, as seen in the crystal structure of .

Key Observations :

  • Yields for triazole/thiadiazole derivatives typically range between 70–80% under reflux conditions . The absence of data for the target compound suggests further optimization may be required.
Physical and Spectral Properties
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1H $-NMR Features Reference
Target Compound Not reported Expected ~1600–1670 Aromatic protons (δ 7.3–8.3), CH3 signals N/A
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Not reported Not reported N–H (δ ~5–6), aromatic protons (δ 7.3–8.3)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 1606 Isoxazole protons (δ 7.95, 8.13)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) 200 1715, 1617 Ethyl CH3 (δ 1.36), aromatic protons (δ 7.5–8.4)

Key Observations :

  • The target compound’s 3,4-dimethylbenzamide group would likely show split aromatic signals in $ ^1H $-NMR (δ ~7.0–7.5) and symmetric CH3 singlets.
Crystallographic and Hydrogen Bonding Analysis
Compound Name Dihedral Angle (Triazole-Benzamide) Hydrogen Bonding Network Space Group Reference
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 84.21° N–H⋯O, N–H⋯S, C–H⋯S (layered structure) P21/c
Target Compound Not reported Likely N–H⋯O/S interactions N/A N/A

Key Observations :

  • The 84.21° dihedral angle in suggests non-planarity between the triazole and benzamide rings, a feature that may persist in the target compound due to steric effects from the m-tolyl group.
  • Hydrogen bonds (N–H⋯O/S) stabilize layered crystal structures, as seen in . The target compound’s 3,4-dimethyl groups may alter packing efficiency compared to the 4-methyl analog.
Acidity and Solvent Effects

reports pKa values for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in acetonitrile (pKa ~9–11), isopropyl alcohol (pKa ~8–10), and DMF (pKa ~7–9) . The target compound’s 5-thioxo group is more electron-withdrawing than the 5-one group, which could lower its pKa, enhancing acidity. This property is critical for solubility and interaction with biological targets.

Biological Activity

3,4-Dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound classified as a triazole derivative. This compound exhibits unique chemical and biological properties due to its structural features, including a thioxo group and a dimethyl-substituted benzene ring. These characteristics enhance its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Component Description
Core Structure Benzamide linked to a thioxo-substituted triazole
Functional Groups Thioxo group (C=S), dimethyl substitution on the benzene ring
Molecular Formula C17_{17}H20_{20}N4_{4}OS

The presence of the thioxo group contributes to the compound's reactivity, while the dimethyl substitution enhances its biological activity by potentially improving membrane permeability.

Biological Activities

Research indicates that 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide may exhibit various biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. In particular, this compound has demonstrated moderate to good activity against several bacterial strains. For example:

Microorganism Activity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusModerate

The mechanism of action is believed to involve interference with cell division and proliferation pathways, leading to cell death .

Anticancer Potential

Molecular docking studies suggest that this compound may interact with enzymes involved in tumor growth. The triazole moiety is known for its ability to inhibit various cancer cell lines by disrupting cellular processes. Preliminary data indicate that it could serve as a lead compound for developing anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step reactions. Key synthetic routes include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Incorporating the thioxo group through reactions with sulfur-containing reagents.
  • Final Coupling : Attaching the benzamide moiety through acylation reactions.

The structure-activity relationship (SAR) studies highlight that modifications in the functional groups can significantly affect biological activity. For instance:

Modification Effect on Activity
Addition of alkyl groupsEnhances lipophilicity and antimicrobial activity
Alteration of the thioxo groupMay lead to changes in reactivity and potency

Case Studies

Several studies have focused on the biological evaluation of similar triazole derivatives:

  • Antimicrobial Screening : A series of related compounds were screened for antimicrobial activities against various pathogens, revealing that modifications in substituents could lead to enhanced efficacy .
  • Anticancer Evaluation : In vitro studies on structurally similar triazoles demonstrated significant cytotoxic effects against specific cancer cell lines, supporting further exploration of this class for anticancer drug development .

Q & A

Q. What are the established synthetic routes for 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s core structure involves a 1,2,4-triazole ring with a thioxo group and substituted benzamide. Key steps include:
  • Cyclization : Reacting thiourea derivatives with hydrazine hydrate under reflux in ethanol to form the triazole-thione scaffold .
  • Substitution : Alkylation or acylation at the triazole’s N-methyl position using benzoyl chloride derivatives in basic media (e.g., NaOH/EtOH) .
  • Optimization : Yield improvements (typically 60–75%) are achieved by controlling stoichiometry (1:1.2 molar ratio for triazole:benzamide), reaction time (4–6 hours), and purification via ethanol recrystallization .
  • Example Protocol :
StepReagents/ConditionsYield
CyclizationThiourea, hydrazine hydrate, ethanol, reflux (8 h)68%
Benzoylation3,4-Dimethylbenzoyl chloride, NaOH, ethanol (4 h)72%

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use multi-spectral analysis:
  • 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., thioxo S-H proton at δ 13.5–14.0 ppm; triazole C=S carbon at δ 170–175 ppm) .
  • IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do substituents on the triazole and benzamide moieties influence antimicrobial activity, and how can conflicting bioactivity data be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., -F, -Cl) on the benzamide enhance antibacterial potency by increasing membrane permeability .
  • m-Tolyl substitution on the triazole improves stability against metabolic degradation compared to phenyl .
  • Resolving Data Conflicts :
  • Assay Variability : Standardize MIC testing using CLSI guidelines; discrepancies may arise from bacterial strain variability (e.g., Gram+ vs. Gram–) .
  • Example : A study reported MIC = 8 µg/mL against S. aureus but no activity against E. coli due to differences in outer membrane permeability .

Q. What computational strategies predict the binding affinity of this compound to bacterial target proteins (e.g., dihydrofolate reductase)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB ID 1DHF. Key interactions:
  • Thioxo group forms hydrogen bonds with Leu 5 and Arg 56.
  • 3,4-Dimethylbenzamide engages in hydrophobic interactions with Phe 31 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Methodological Answer :
  • HPLC-MS Analysis : Use a C18 column (ACN/water gradient) to detect impurities. Common byproducts include:
  • Over-alkylated triazole (retention time = 12.3 min, m/z = 458.2).
  • Hydrolyzed benzamide (retention time = 8.7 min, m/z = 180.1) .
  • Mitigation : Reduce reaction temperature (from 80°C to 60°C) and use anhydrous solvents to suppress hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

  • Methodological Answer : Discrepancies arise from:
  • Strain-Specificity : Activity against C. albicans (MIC = 16 µg/mL) but not A. fumigatus due to ergosterol biosynthesis pathway differences .
  • Assay Conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.5) affects ionization and bioavailability .

Experimental Design Recommendations

Q. What in vitro models are suitable for evaluating cytotoxicity without confounding results?

  • Methodological Answer :
  • Cell Lines : Use HepG2 (liver) and HEK293 (kidney) cells for broad toxicity screening.
  • Protocol :
  • Incubate cells with 10–100 µM compound for 24–48 hours.
  • Measure viability via MTT assay (IC50 > 50 µM indicates low toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.